molecular formula C13H16S2 B14472838 2-Methyl-2-(2-phenylethenyl)-1,3-dithiane CAS No. 72047-50-8

2-Methyl-2-(2-phenylethenyl)-1,3-dithiane

Cat. No.: B14472838
CAS No.: 72047-50-8
M. Wt: 236.4 g/mol
InChI Key: ZZCPOJOWPJAZPA-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-phenylethenyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound features a phenylethenyl group, which is a derivative of styrene, attached to the dithiane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-phenylethenyl)-1,3-dithiane typically involves the reaction of 2-methyl-1,3-dithiane with a phenylethenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the dithiane anion attacks the electrophilic carbon of the phenylethenyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenylethenyl)-1,3-dithiane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH), room temperature.

    Reduction: LiAlH4, NaBH4, THF, reflux.

    Substitution: HNO3, Br2, sulfuric acid (H2SO4), room temperature.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced dithiane derivatives.

    Substitution: Nitrated or halogenated phenylethenyl derivatives.

Scientific Research Applications

2-Methyl-2-(2-phenylethenyl)-1,3-dithiane has several scientific research applications:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenylethenyl)-1,3-dithiane involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the dithiane ring can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(2-phenylethenyl)-1,3-dithiane
  • 2,2-Diphenylethenyl-1,3-dithiane
  • 2,2-Di(4-methoxyphenyl)ethenyl-1,3-dithiane

Uniqueness

This compound is unique due to the presence of the phenylethenyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry. The phenylethenyl group also enhances the compound’s ability to participate in π-π interactions, making it a useful scaffold for designing new molecules with specific biological activities.

Properties

CAS No.

72047-50-8

Molecular Formula

C13H16S2

Molecular Weight

236.4 g/mol

IUPAC Name

2-methyl-2-(2-phenylethenyl)-1,3-dithiane

InChI

InChI=1S/C13H16S2/c1-13(14-10-5-11-15-13)9-8-12-6-3-2-4-7-12/h2-4,6-9H,5,10-11H2,1H3

InChI Key

ZZCPOJOWPJAZPA-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)C=CC2=CC=CC=C2

Origin of Product

United States

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